LL-37 is classified as a cathelicidin, a type of antimicrobial peptide produced by humans. It plays a crucial role in the innate immune response, exhibiting activity against a wide range of pathogens including bacteria, fungi, and viruses. The FK-13 variant is synthesized to improve upon the limitations of LL-37, particularly regarding its size and selectivity towards bacterial cells versus human cells .
The synthesis of LL-37 FK-13 Trifluoroacetate involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process typically includes:
The molecular structure of LL-37 FK-13 Trifluoroacetate can be described as an amphipathic alpha-helix, which is essential for its interaction with lipid membranes. The key structural features include:
The molecular weight of FK-13 is approximately 1719.1 Da, making it significantly smaller than the full-length LL-37 peptide (4493.3 Da) .
LL-37 FK-13 Trifluoroacetate exhibits several key chemical reactions that underlie its antimicrobial activity:
The mechanism of action for LL-37 FK-13 Trifluoroacetate involves several steps:
Experimental data indicate that FK-13 retains significant antibacterial activity even in physiological conditions, such as in the presence of serum or salts .
LL-37 FK-13 Trifluoroacetate exhibits several notable physical and chemical properties:
LL-37 FK-13 Trifluoroacetate has several promising applications in scientific research and medicine:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: